molecular formula C4H10ClNO2 B555829 Glycine ethyl ester hydrochloride CAS No. 623-33-6

Glycine ethyl ester hydrochloride

Cat. No.: B555829
CAS No.: 623-33-6
M. Wt: 139.58 g/mol
InChI Key: BXRLWGXPSRYJDZ-VKHMYHEASA-N
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Description

Glycine ethyl ester hydrochloride is a chemical compound with the molecular formula C4H9NO2·HCl. It is a derivative of glycine, an amino acid, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Mechanism of Action

Target of Action

Glycine ethyl ester hydrochloride (GEE) primarily targets the carboxyl side chains of glutamate and aspartate on intact proteins . These amino acids play crucial roles in various biological processes, including protein synthesis and signal transduction.

Mode of Action

GEE operates by specifically derivatizing the carboxyl side chains of glutamate and aspartate on proteins . This process is facilitated by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), a zero-length crosslinking agent used in bioconjugation, peptide synthesis, and protein crosslinking .

Biochemical Pathways

The specific derivatization of glutamate and aspartate by GEE affects the protein’s structure and function, thereby influencing various biochemical pathways . .

Pharmacokinetics

Given its water solubility , it is likely to be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The derivatization of glutamate and aspartate residues can alter the protein’s structure and function, leading to various molecular and cellular effects . The exact outcomes depend on the specific proteins targeted and the biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of GEE. For instance, the derivatization reaction occurs readily under aqueous conditions at physiological pH . Moreover, GEE is water-soluble and may spread in water systems , suggesting that its action could be influenced by the hydration status of the tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycine ethyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of glycine with ethanol and hydrogen chloride. The process typically involves the following steps :

    Preparation of Hydrochloric Acid-Ethanol Solution: Dehydrated ethanol is mixed with anhydrous hydrogen chloride to form a hydrochloric acid-ethanol solution.

    Reaction with Glycine: Glycine is added to the hydrochloric acid-ethanol solution, and the mixture is allowed to react under controlled conditions.

    Distillation and Recovery: After the reaction is complete, ethanol and ethyl formate are distilled and recovered.

    Purification: The product is washed with an alcohol-ether mixture, filtered, concentrated, recrystallized, and vacuum-dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of reactors and distillation units to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions

Glycine ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine ethyl ester hydrochloride has a wide range of applications in scientific research, including :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving protein modification and carboxyl-footprinting of proteins.

    Medicine: Serves as a precursor in the synthesis of anti-inflammatory drugs and other pharmaceuticals.

    Industry: Utilized in the production of chrysanthemic acid and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of hydrophilicity and reactivity, making it suitable for a wide range of applications in both aqueous and organic environments. Its ability to modify proteins under physiological conditions also sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTWXQXDMWILOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052300
Record name Ethyl glycinate hydrochloride
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Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Glycine ethyl ester hydrochloride
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CAS No.

623-33-6
Record name Glycine ethyl ester hydrochloride
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Record name GLYCINE ETHYL ESTER HYDROCHLORIDE
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Record name Glycine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl glycinate hydrochloride
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Record name Ethyl glycinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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